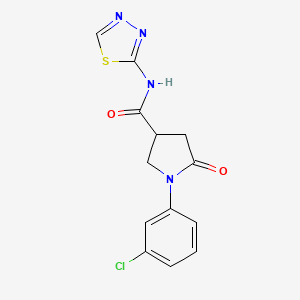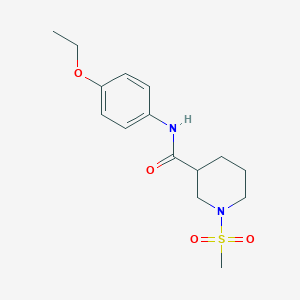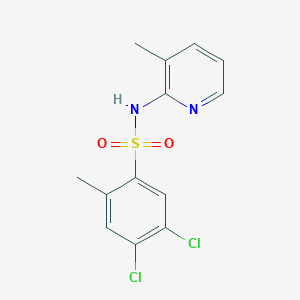
5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
Overview
Description
5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as BRD8899, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are epigenetic readers that play a critical role in regulating gene expression.
Scientific Research Applications
5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been the subject of scientific research due to its potential therapeutic applications. As a BET inhibitor, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has been studied in the context of various diseases, including cancer, autoimmune diseases, and cardiovascular diseases.
Mechanism of Action
5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one inhibits the binding of BET proteins to acetylated histones, which are epigenetic marks that regulate gene expression. By inhibiting the function of BET proteins, 5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one can modulate the expression of genes involved in various cellular processes, including inflammation, cell cycle progression, and apoptosis.
Biochemical and Physiological Effects:
5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects by suppressing the expression of pro-inflammatory genes. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of myocardial ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its selectivity for BET proteins, which allows for specific modulation of gene expression. However, a limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
Future research on 5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one could focus on its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and cardiovascular diseases. In addition, further studies could investigate the mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound. Finally, efforts could be made to improve the solubility and pharmacokinetic properties of 5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one to facilitate its use in clinical settings.
properties
IUPAC Name |
5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxyindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c1-5-18-12-7-6-10(17)8-11(12)16(21,14(18)20)9-13(19)15(2,3)4/h6-8,21H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFGIGJHSHSMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4388432.png)


![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4388444.png)
![methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4388452.png)


![3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4388484.png)
![N-[5-(benzoylamino)-2-methylphenyl]-4-chlorobenzamide](/img/structure/B4388493.png)


![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4388524.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B4388532.png)